molecular formula C10H14N2O2S2 B2873422 3-(2-Methoxyethyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 893370-17-7

3-(2-Methoxyethyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2873422
CAS RN: 893370-17-7
M. Wt: 258.35
InChI Key: RZGYZLNUXGPFLV-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MRS1477 and has been found to have promising effects on various physiological and biochemical processes.

Mechanism Of Action

The mechanism of action of 3-(2-Methoxyethyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one involves the activation of adenosine A3 receptors. This activation leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, resulting in the reduction of inflammation. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and promoting neuronal survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Methoxyethyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one have been extensively studied in various scientific research studies. This compound has been found to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and promoting neuronal survival. Moreover, this compound has been found to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-(2-Methoxyethyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one in lab experiments is its potential therapeutic applications. This compound has been found to have promising effects on various physiological and biochemical processes, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-(2-Methoxyethyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one. One of the future directions is the development of new drugs based on this compound for the treatment of various diseases, including neurodegenerative diseases, inflammatory diseases, and cancer. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in preclinical and clinical trials. Moreover, future studies could focus on the optimization of the synthesis method for this compound to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 3-(2-Methoxyethyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one involves the reaction of 2-methylthio-3-(2-methoxyethyl)pyrimidine-4,5-diol with 2-chloroacetyl chloride in the presence of an organic base. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

The potential therapeutic applications of 3-(2-Methoxyethyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one have been extensively studied in various scientific research studies. This compound has been found to have promising effects on various physiological and biochemical processes, including neuroprotection, anti-inflammatory, and anti-cancer activities.

properties

IUPAC Name

3-(2-methoxyethyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S2/c1-14-5-4-12-9(13)8-7(3-6-16-8)11-10(12)15-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGYZLNUXGPFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)N=C1SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyethyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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